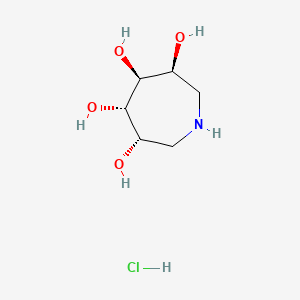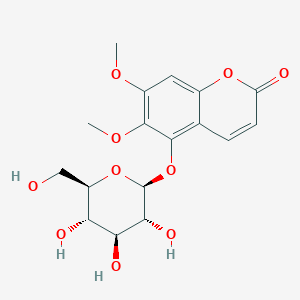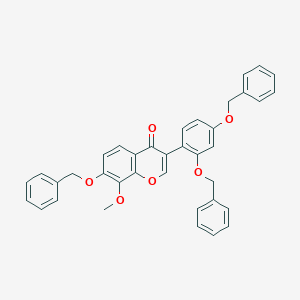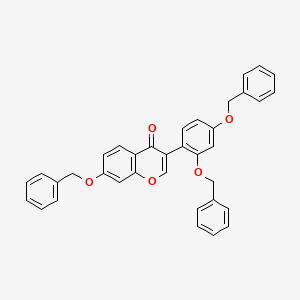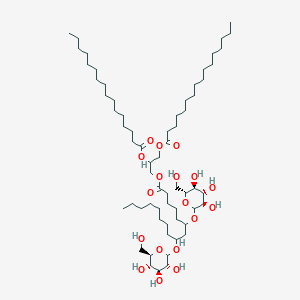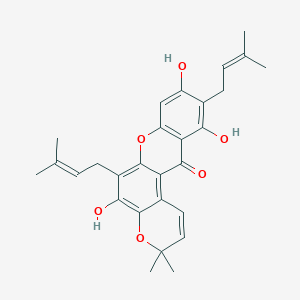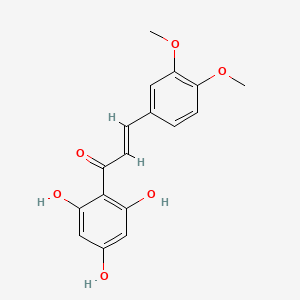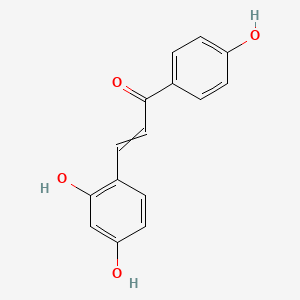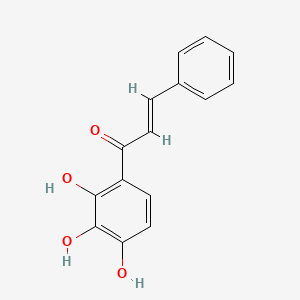
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including its molecular formula, the type and number of atoms, the arrangement of atoms, and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, stability, etc.Aplicaciones Científicas De Investigación
Protonation and Spectroscopic Properties
- Research indicates that protonation can significantly impact the structural and spectroscopic properties of pyridinium salts. For instance, a study demonstrated that the protonation of pyridine rings in polymers, similar in structure to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, leads to intramolecular hydrogen bonding and a near-planar conformation. This alteration in structure extends the pi-conjugation, thereby tuning the absorption and emission profiles, which is crucial in the development of advanced materials like electroluminescent devices (Monkman et al., 2002).
Deprotonation Rates and Equilibria
- The rates and equilibria for the deprotonation of benzylic ketones, which include pyridinium substituents similar to the chemical , have been extensively studied. These investigations provide valuable insights into the kinetic and thermodynamic aspects of such reactions, essential for understanding the behavior of these compounds in various environments (Bunting & Stefanidis, 1989).
Inhibitory Activity in Alzheimer’s Disease
- A significant application of compounds structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium is in the treatment of Alzheimer’s disease. Research has been conducted on the synthesis and characterization of related pyridinium halide derivatives, assessing their inhibitory activity against enzymes implicated in Alzheimer’s disease. These findings are crucial for developing new therapeutic agents (Farrokhi et al., 2019).
Polymerization Initiators
- Pyridinium salts, due to their specific chemical properties, have been utilized as initiators in cationic polymerization processes. This application is particularly relevant in material science for creating various polymers with specific characteristics (Böttcher et al., 1991).
Electrochemical Applications
- The electrochemical behavior of pyridinium compounds, including those structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, has been a topic of research. These studies provide insights into the redox properties of these compounds, which are essential for various applications in electrochemistry (Carelli et al., 1980).
Molecular Modeling and Structure Analysis
- Understanding the crystal structure of related compounds is crucial in the pharmaceutical industry, especially in the synthesis of impurities of drugs. For instance, the crystal structure analysis of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, provides valuable insights for the pharmaceutical synthesis process (Sudhakar et al., 2005).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, any hazards associated with it, and how to dispose of it safely.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the synthesis of the compound.
Please consult a professional chemist or a reliable database for specific information on “1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium”.
Propiedades
Número CAS |
923571-16-8 |
|---|---|
Nombre del producto |
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium |
Fórmula molecular |
C24H22NO4+ |
Peso molecular |
388.443 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



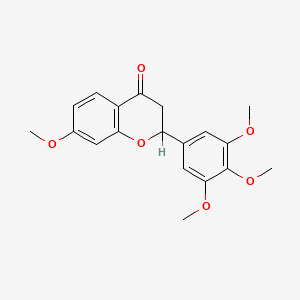
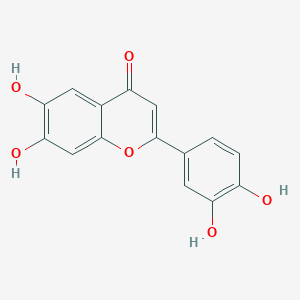
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
